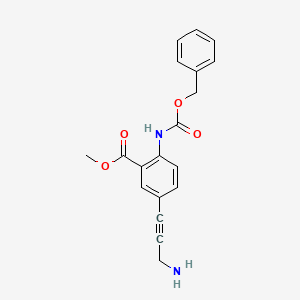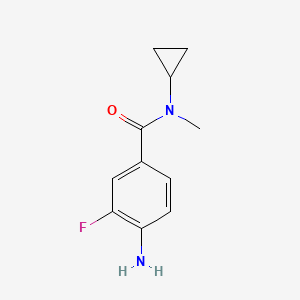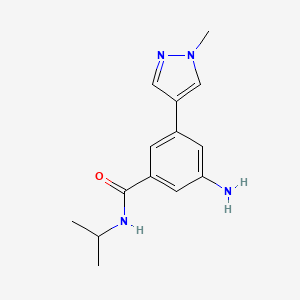
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine is an organic compound with a complex structure that includes a tetrahydropyran ring and a tert-butyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step often involves the formation of the tetrahydropyran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Attachment of the tert-Butyl-Substituted Phenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, where the phenyl group is introduced to the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactions, the use of catalysts to improve reaction rates, and purification techniques like crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound might act as an inhibitor, activator, or modulator. The specific pathways involved would vary based on the application, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
N-(4-(tert-butyl)phenyl)piperidine-4-amine: Similar structure but with a piperidine ring instead of a tetrahydropyran ring.
N-(4-(tert-butyl)phenyl)morpholine-4-amine: Contains a morpholine ring, offering different chemical properties.
Uniqueness
N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine is unique due to the combination of the tetrahydropyran ring and the tert-butyl-substituted phenyl group. This structure provides distinct steric and electronic properties, making it valuable for specific applications where other similar compounds might not be as effective.
This compound’s versatility and potential applications make it a significant subject of study in various scientific fields
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)oxan-4-amine |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)12-4-6-13(7-5-12)16-14-8-10-17-11-9-14/h4-7,14,16H,8-11H2,1-3H3 |
InChIキー |
RMNHAUBBRAOIIU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)


![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)




![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)

![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
